Brompromazine HCl
Description
Bromazine Hydrochloride (CAS 1808-12-4) is a brominated phenothiazine derivative, structurally characterized by a phenothiazine core substituted with a bromine atom at position 2 and a dimethylaminopropyl side chain (Figure 1). Regulatory standards and analytical certificates for Bromazine Hydrochloride are acknowledged globally, ensuring its quality in manufacturing and research .
Properties
Molecular Formula |
C17H20Br2ClNO |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-(bromomethyl)-2-[(4-bromophenyl)-phenylmethoxy]-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C17H19Br2NO.ClH/c1-20(13-18)11-12-21-17(14-5-3-2-4-6-14)15-7-9-16(19)10-8-15;/h2-10,17H,11-13H2,1H3;1H |
InChI Key |
XPSGGWSOMYAOOO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br)CBr.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Brompromazine Hydrochloride involves several steps. One common method includes the reaction of 2-bromo-10H-phenothiazine with N,N-dimethylpropan-1-amine in the presence of hydrochloric acid . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, Brompromazine Hydrochloride is produced using large-scale chemical reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and purity of the final product . The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Photolytic and Photocatalytic Degradation
Under UV(A) and visible light, Chlorpromazine undergoes distinct degradation pathways depending on oxygen availability:
Aerobic Conditions (O₂ present):
-
Primary Pathway : Hydroxyl radical (- OH)-mediated oxidation.
-
Key Products :
-
Hydroxylated derivatives (m/z 335, 351, 317) formed via aromatic hydroxylation.
-
Sulfoxides (e.g., chlorpromazine sulfoxide) via S-oxidation.
-
-
Mechanism :
-
Anaerobic Conditions (O₂ absent):
-
Primary Pathway : Electron-mediated reduction.
Metabolic Pathways
Chlorpromazine HCl is extensively metabolized in the liver and kidneys:
-
Primary Metabolites :
Metabolite Structural Modification Norchlorpromazine N-demethylation of side chain Chlorpromazine N-oxide N-oxidation 3-Hydroxychlorpromazine Aromatic hydroxylation at C3 7-Hydroxychlorpromazine Aromatic hydroxylation at C7 -
Excretion : 20% as unconjugated metabolites (e.g., sulfoxides, N-oxides), 80% as glucuronides .
Degradation in Aqueous Solutions
Sterilization and storage of Chlorpromazine HCl injections lead to two degradation routes:
-
Route 1 (Non-opalescent solutions) :
-
Product : Chlorpromazine sulfoxide (via S-oxidation).
-
-
Route 2 (Opalescent solutions) :
Thermal Decomposition
Heating Chlorpromazine HCl releases toxic gases:
Critical Data Gaps for Brompromazine
While Chlorpromazine’s reactivity is well-documented, no peer-reviewed data on Brompromazine HCl’s specific reactions were identified in the provided sources. Key inferences for brominated analogs might include:
-
Enhanced photostability due to bromine’s lower electronegativity vs. chlorine.
-
Altered metabolic pathways (e.g., CYP enzyme selectivity).
-
Potential differences in degradation kinetics.
Recommendations for Further Research
To address the brominated analog:
-
Consult specialized databases (e.g., Reaxys, SciFinder) for bromine-specific studies.
-
Investigate bromine’s impact on reaction thermodynamics using computational chemistry.
-
Validate inferred pathways experimentally via LC-MS and NMR.
Scientific Research Applications
Brompromazine Hydrochloride is widely used in scientific research due to its unique chemical properties . Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving protein interactions.
Medicine: Investigated for its potential therapeutic effects and used in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Brompromazine Hydrochloride involves its interaction with specific molecular targets in the body . It acts as an antagonist on different postsynaptic receptors, including dopaminergic and serotonergic receptors . This interaction leads to various physiological effects, such as the modulation of neurotransmitter activity and the inhibition of certain cellular pathways .
Comparison with Similar Compounds
Chlorpromazine Hydrochloride (CAS 69-09-0)
Chlorpromazine Hydrochloride, a well-known antipsychotic, shares the phenothiazine backbone but substitutes bromine with chlorine at position 2. Key differences include:
- Molecular Formula : C₁₇H₁₉ClN₂S·HCl (Chlorpromazine HCl) vs. C₁₇H₁₉BrN₂S·HCl (Bromazine HCl).
- Pharmacological Profile : Chlorpromazine is widely used for schizophrenia and nausea, with documented impurities such as Chlorpromazine Sulfoxide (Impurity A, CAS 969-99-3) and a dihydrochloride derivative (Impurity B) .
- Analytical Methods : Chlorpromazine HCl is quantified via oxidation with sodium nitrite in sulfanilic acid medium using flow injection analysis (FIA), achieving high precision and accuracy .
Promazine Hydrochloride
It is used as an antipsychotic and veterinary standard, with pharmacopeial references (USP/EP) ensuring quality .
MCN-6186 HCl (CAS 119615-65-5)
This non-phenothiazine compound (C₂₈H₃₂ClNO₃) features a complex structure with methoxy and styryl groups.
Data Tables: Comparative Analysis
Research Findings and Pharmacological Insights
- Halogen Impact : Bromine’s larger atomic radius and lipophilicity in Bromazine HCl may enhance blood-brain barrier penetration compared to Chlorpromazine’s chlorine, though evidence on efficacy or toxicity is absent .
- Impurity Profiles : Chlorpromazine HCl has well-characterized impurities (e.g., sulfoxides), critical for regulatory compliance . Bromazine’s impurities remain undocumented, highlighting a research gap .
- Analytical Techniques: Chlorpromazine’s quantification via FIA underscores the need for robust methods for halogenated phenothiazines, which could extend to Bromazine with modifications .
Q & A
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
